molecular formula C11H11NO3S B3058368 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- CAS No. 89139-50-4

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-

Cat. No.: B3058368
CAS No.: 89139-50-4
M. Wt: 237.28 g/mol
InChI Key: XEAFJQMIKUQLNM-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- (CAS 89139-50-4) is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S and an average molecular weight of 237.273 g/mol. It is systematically named 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid and features a benzisothiazole core fused to a butanoic acid chain with a ketone group at the 3-position . This compound is a key intermediate in synthesizing biologically active derivatives, particularly antimicrobial agents, due to its reactive 3-oxo and thiazole moieties .

Properties

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFJQMIKUQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332745
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-50-4
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid
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Preparation Methods

Cyclization of o-Mercaptoacetophenone Derivatives

Base-Catalyzed Cyclization

The cyclization of o-mercaptoacetophenone oxime derivatives serves as a foundational method for constructing the benzisothiazole core. In this approach, o-mercaptoacetophenone oxime undergoes cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (120–150°C). The reaction proceeds via an intramolecular nucleophilic attack, forming the 1,2-benzisothiazole ring. However, competing pathways, such as Beckmann rearrangement, often lead to byproducts like 2-methylbenzothiazole.

Key Parameters:
  • Temperature : Optimal cyclization occurs at 130°C, minimizing side reactions.
  • Acid Catalyst : Polyphosphoric acid enhances reaction efficiency compared to sulfuric acid.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at the 5′-position of the benzene ring favor benzothiazole formation over benzisothiazole.

Representative Reaction:
$$
\text{o-Mercaptoacetophenone oxime} \xrightarrow[\text{PPA, 130°C}]{\Delta} \text{1,2-Benzisothiazole-3-one} + \text{Cyanic Acid}
$$

Solvent-Mediated Cyclization

Alternative protocols employ inert solvents like toluene or dichloromethane to suppress side reactions. A study demonstrated that refluxing o-mercaptoacetophenone oxime in toluene with a catalytic amount of HCl yields the target compound in 68% purity. This method reduces decomposition but requires prolonged reaction times (12–18 hours).

Halogenation-Cyclization Approach

One-Pot Synthesis via 2-Halobenzonitrile Intermediates

A patent (EP0702008A2) outlines a scalable one-pot method starting from 2-halobenzonitriles (X = Cl, Br). The process involves two sequential steps:

  • Nucleophilic Substitution : Reaction with an alkanethiol (e.g., sodium ethanethiolate) in a biphasic solvent system (water/toluene) yields 2-(alkylthio)benzonitrile.
  • Halogenation-Cyclization : Treatment with chlorine or bromine in aqueous medium induces cyclization, forming the benzisothiazole ring while oxidizing the thioether to a sulfonyl group.

Advantages :

  • High yields (75–82%) due to minimized intermediate isolation.
  • Compatibility with diverse substituents on the benzene ring.

Limitations :

  • Requires careful control of halogen stoichiometry to prevent over-oxidation.

Oxidative Cyclization with Thiosalicylic Acid

Thiosalicylic acid derivatives serve as precursors in a modified halogenation route. Reacting thiosalicylic acid with butyric anhydride in the presence of NaOH generates a thioester intermediate, which undergoes oxidative cyclization using H₂O₂ or I₂. This method achieves a 70% yield but necessitates rigorous pH control.

Nucleophilic Substitution Followed by Cyclization

Alkylation of 1,2-Benzisothiazol-3(2H)-One

A three-step synthesis involves:

  • Synthesis of 1,2-Benzisothiazol-3(2H)-One : Prepared via cyclization of o-aminothiophenol with phosgene.
  • Alkylation : Reaction with ethyl 4-bromobutanoate in DMF using K₂CO₃ as a base.
  • Hydrolysis : Acidic hydrolysis of the ester group yields the final carboxylic acid.

Reaction Scheme:
$$
\text{1,2-Benzisothiazol-3(2H)-one} + \text{BrC₃H₆COOEt} \xrightarrow[\text{K₂CO₃}]{\text{DMF}} \text{Ethyl 3-oxo-1,2-benzisothiazole-2(3H)-butanoate} \xrightarrow[\text{HCl}]{\text{H₂O}} \text{1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-}
$$

Yield : 65–72% after purification by recrystallization.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Method Comparison

Method Starting Material Key Reagent Yield (%) Purity (%) Scalability
Cyclization (PPA) o-Mercaptoacetophenone Polyphosphoric acid 58 85 Moderate
Halogenation-Cyclization 2-Chlorobenzonitrile Cl₂, H₂O 82 92 High
Alkylation-Hydrolysis 1,2-Benzisothiazol-3-one Ethyl 4-bromobutanoate 70 89 Low

Table 2: Byproduct Formation Across Methods

Method Primary Byproduct Byproduct Yield (%)
Cyclization (PPA) 2-Methylbenzothiazole 22
Halogenation-Cyclization Benzoic acid derivatives 8
Alkylation-Hydrolysis Unreacted ester 15

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- (89139-50-4) C₁₁H₁₁NO₃S Butanoic acid chain, 3-oxo group Intermediate for antimicrobial agents; moderate polarity due to carboxylic acid group.
1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1,1-dioxide (52188-11-1) C₉H₇NO₅S Acetic acid chain, 1,1-dioxide group Enhanced stability and solubility; used in sulfonamide-based pharmaceuticals.
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate (N/A) C₁₀H₉NO₃S Ethyl ester, carboxylate group Improved lipophilicity for drug delivery; antimicrobial activity against Gram-positive bacteria.
N-(3-Sulfopropyl)-saccharin sodium salt (51099-80-0) C₁₀H₁₀NNaO₆S₂ Propanesulfonic acid, sodium salt High water solubility; used as a zwitterionic buffer in biochemical assays.
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (6639-62-9) C₁₀H₉NO₅S Methyl ester, 1,1-dioxide Industrial applications in polymer coatings; lower toxicity compared to free acids.

Physicochemical Properties

  • Solubility : Sodium salts (e.g., CAS 51099-80-0) exhibit >100 mg/mL solubility in water, whereas free acids (e.g., CAS 89139-50-4) are sparingly soluble (<1 mg/mL) .
  • Thermal Stability : Esters like 4b (yellow oil) decompose above 150°C, while crystalline derivatives (e.g., 3a , melting point 165–167°C) are stable under storage conditions .

Biological Activity

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, also known as 1,2-benzisothiazole-2(3H)-butanoic acid, 1,1-dioxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential applications in various therapeutic areas, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the molecular formula C11H11N1O5SC_{11}H_{11}N_{1}O_{5}S and a molecular weight of approximately 269.27 g/mol. It features a benzisothiazole ring fused with a butanoic acid moiety and includes both a keto group and sulfonyl groups, which are critical for its biological activity .

Research indicates that the biological effects of 1,2-benzisothiazole-2(3H)-butanoic acid, 3-oxo-, may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can disrupt cellular processes related to inflammation and infection .
  • DNA Binding : Preliminary studies suggest potential interactions with DNA, influencing cellular replication and repair mechanisms .

Antimicrobial Properties

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, has shown promising antimicrobial activity against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate
Candida albicansModerate

Studies have utilized methods such as agar diffusion assays to evaluate the inhibitory zones against these pathogens, demonstrating significant efficacy comparable to standard antimicrobial agents.

Anticancer Potential

The compound is also under investigation for its anticancer properties. Research suggests it may inhibit cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Modulating metabolic pathways critical for tumor growth .

Case Studies

A recent study assessed the compound's effectiveness against E. coli and S. aureus, demonstrating varying degrees of inhibition. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents:

  • Study Design : Agar well diffusion method was employed.
  • Results :
    • E. coli: Zone of inhibition ranged from 10 mm to 15 mm.
    • S. aureus: Zone of inhibition ranged from 12 mm to 18 mm.

These findings support the notion that structural modifications could enhance activity further.

Comparison with Similar Compounds

The biological activity of 1,2-benzisothiazole-2(3H)-butanoic acid can be compared with related compounds:

Compound Name Molecular Formula Notable Features
1,2-Benzisothiazole-3(2H)-oneC7H5NOSC_7H_5NOSLacks butanoic acid moiety; known for antimicrobial properties.
Methyl 3-oxo-1,2-benzisothiazole-2(3H)-acetateC10H9NO5SC_{10}H_9NO_5SContains an acetate group; exhibits similar biological activities.

The uniqueness of this compound lies in its specific combination of functionalities that impart distinct chemical reactivity and biological properties compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Reactant of Route 2
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-

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